5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
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Overview
Description
5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multistep organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of a suitable aldehyde with a nitrile in the presence of a base can lead to the formation of the desired pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxamide
- 5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Uniqueness
5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-acetyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O3/c1-4-7(5(2)12)8(13)6(3-10)9(14)11-4/h1-2H3,(H2,11,13,14) |
InChI Key |
GJQDJFQDKUSGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=O)N1)C#N)O)C(=O)C |
Origin of Product |
United States |
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